2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone
Description
Properties
IUPAC Name |
1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-19-11-10-14-5-1-2-8-16(14)17(19)13-22-23-18-9-3-6-15-7-4-12-21-20(15)18/h1-13,23-24H/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPDXNNYJBJFE-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=CC=CC4=C3N=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=CC=CC4=C3N=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 8-quinolinylhydrazine. This reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.
Complexation Reactions: Formation of stable complexes with metal ions.
Oxidation and Reduction: Potential for redox reactions depending on the reaction conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and an acid catalyst.
Complexation Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate in aqueous or alcoholic solutions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Schiff Bases: Resulting from condensation reactions.
Metal Complexes: Formed during complexation reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Scientific Research Applications
2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material science applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of sensors and other analytical devices due to its ability to form stable complexes with metal ions
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of 2-hydroxy-1-naphthaldehyde 8-quinolinylhydrazone, known for its use in organic synthesis and coordination chemistry.
8-quinolinylhydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.
Schiff Bases: Compounds formed from the condensation of aldehydes or ketones with primary amines, similar in structure and reactivity to this compound
Uniqueness
This compound is unique due to its dual functional groups (hydroxy and hydrazone) that allow it to participate in a variety of chemical reactions and form stable metal complexes. This versatility makes it valuable in multiple research fields, from chemistry to biology and medicine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
